molecular formula C14H18NNa3O17S2 B593297 trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136132-71-3

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B593297
CAS No.: 136132-71-3
M. Wt: 605.377
InChI Key: QTXFYAVTBRRGLE-QYAHXJAGSA-K
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Description

Trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a highly sulfonated and carboxylated pyran derivative. Key features include:

  • Core structure: A pyran ring substituted with acetamido, hydroxymethyl, hydroxy, and sulfonatooxy groups.
  • Ionic properties: Three sodium counterions neutralize the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups, conferring high water solubility.

Properties

IUPAC Name

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10-,11+,13?,14?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXFYAVTBRRGLE-QYAHXJAGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNa3O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is synthesized through a series of chemical reactions involving the sulfation of chondroitin sulfate. The process typically involves the use of sulfur trioxide-pyridine complex as the sulfating agent. The reaction is carried out under controlled conditions to ensure selective sulfation at the desired positions.

Industrial Production Methods

Industrial production of chondroitin disaccharide di-diSB trisodium salt involves large-scale sulfation reactions followed by purification steps. The compound is usually dried by centrifugal evaporation from an aqueous solution to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfation pattern.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halides and nucleophiles, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield desulfated derivatives.

Scientific Research Applications

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chondroitin disaccharide di-diSB trisodium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues from

Compounds 16 and 17 in share a pyran backbone but differ significantly:

  • Compound 16 : Features a fluorinated heptadecafluoroundecanamido chain and triazole linkages. The fluorocarbon chain introduces extreme lipophilicity, offsetting the hydrophilic sulfonatooxy and acetamido groups. This duality may enable applications in targeted drug delivery or imaging .
  • Compound 17: Retains the pyran core but replaces fluorinated chains with coumarin-linked triazoles.

Key differences vs. target compound :

Property Target Compound Compound 16 Compound 17
Substituents 3× sulfonatooxy, carboxylate Fluorocarbon, triazole Coumarin, triazole
Solubility High (ionic groups) Moderate (lipophilic chain) Moderate (coumarin)
Molecular Weight (Da) ~650 (estimated) >800 (fluorinated chain) ~750 (coumarin adds mass)

Carbohydrate Derivatives ()

  • : (S,E)-7-(((2R,3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)chroman-4-one oxime combines a pyran with chroman-4-one oxime. The phenolic and oxime groups enable antioxidant or metal-chelation activity, distinct from the target compound’s sulfonate-dominated reactivity .
  • : {[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphonic acid replaces sulfonates with a phosphonic acid group. Phosphonic acids exhibit stronger metal-binding affinity but lower solubility at neutral pH compared to sulfonates .
  • : A bis-acetamido pyran derivative with extensive acetylation. Acetoxy groups reduce solubility and enhance membrane permeability, contrasting with the target compound’s ionic character .

Functional group impact :

Group Target Compound Phosphonic Acid (Ev6) Acetamido/Acetoxy (Ev9)
Solubility in H₂O High (SO₃⁻, COO⁻) Moderate (pH-dependent) Low (acetyl esters)
Metal Interaction Moderate (sulfonate) High (phosphonate) None
Biological Stability High (ionic charge) Moderate Low (ester hydrolysis)

Heterocyclic Analogues ()

  • : Pyrimidinone and tetrazole derivatives (e.g., 4i, 4j) lack carbohydrate backbones but share sulfhydryl or carbonyl groups. These are typically enzyme inhibitors (e.g., kinase or protease targets) but lack the target compound’s hydrophilic profile .
  • : Fluorinated pyridazine-carboxamides prioritize lipophilicity for membrane penetration, contrasting with the target compound’s polar design .
  • : A triazole-linked pyran derivative with phenyl and acetyloxy groups. The triazole enables click chemistry applications, while acetyloxy groups reduce solubility .

Biological Activity

Trisodium (3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic molecule characterized by its intricate structure and multiple functional groups. This compound has garnered attention for its potential biological activities due to its unique chemical properties.

Chemical Structure

The molecular structure of this compound includes:

  • Three sodium ions which enhance its solubility.
  • Pyran ring that contributes to its reactivity.
  • Hydroxyl and sulfonate groups which are critical for biological interactions.

Biological Activity

The biological activity of trisodium (3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, molecular docking studies have shown that the presence of hydroxyl and sulfonate groups can enhance binding affinities to bacterial enzymes such as tyrosyl-tRNA synthetase, a target for novel antibacterial agents .

Antioxidant Properties

The antioxidant activity of this compound can be assessed using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals. Preliminary results suggest that the compound exhibits significant antioxidant activity comparable to established antioxidants like Vitamin C .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of similar compounds can induce cytotoxic effects in cancer cell lines. The mechanisms often involve the disruption of cellular processes through the inhibition of key enzymes or pathways associated with cell proliferation.

Comparative Analysis

To better understand the biological activity of trisodium (3R,4S)-2-(...) in relation to other compounds, a comparative table is presented below:

Compound NameStructural FeaturesBiological ActivitiesUnique Aspects
Trisodium PhosphateSodium salt with phosphate groupsBuffering agentCommonly used in food processing
Trisodium CitrateSodium salt of citric acidAnticoagulantUsed in blood preservation
AcetaminophenPara-hydroxyacetanilideAnalgesic and antipyreticWidely used pain reliever

This table highlights the variations in biological activity among structurally similar compounds.

Study 1: Antibacterial Activity

A study conducted on related compounds revealed that those with similar functional groups exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 20 mg/mL against various bacterial strains. The highest activity was noted against Proteus mirabilis, suggesting potential applications in treating bacterial infections .

Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, extracts containing similar sulfonated compounds showed robust DPPH scavenging activities. The IC50 values indicated effective radical scavenging comparable to standard antioxidants .

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